molecular formula C20H19N3OS B2609409 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-34-8

3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2609409
CAS No.: 392253-34-8
M. Wt: 349.45
InChI Key: QFIIHGFMSBSLFK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,5-dimethyl groups, linked to a thieno[3,4-c]pyrazole heterocycle bearing a phenyl substituent at position 2. The thienopyrazole system combines a thiophene fused with a pyrazole ring, contributing to unique electronic and steric properties.

Properties

IUPAC Name

3,5-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-8-14(2)10-15(9-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIHGFMSBSLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate starting materials such as 2-phenylthiophene and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Benzamide Group: The thienopyrazole intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings of the compound using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of thienopyrazole exhibit significant anticancer activity. This compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF70.46 ± 0.04
NCI-H4600.39 ± 0.06
A54926

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity influencing growth and apoptosis pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Although specific data on minimum inhibitory concentrations (MIC) are still being compiled, preliminary results indicate promising antimicrobial potential.

Case Studies and Research Findings

  • Antitumor Efficacy:
    A study highlighted that thienopyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values, indicating their potential as lead compounds for drug development.
  • Mechanistic Insights:
    Research has shown that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Core

Key Analog: N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide ()

  • Structural Differences :
    • Target Compound : 3,5-Dimethyl substituents on benzamide.
    • Analog : 3-Methoxy substituent on benzamide.
  • Impact on Properties: Lipophilicity: The 3,5-dimethyl groups in the target compound enhance lipophilicity (predicted logP ≈ 4.2) compared to the methoxy analog (logP ≈ 3.5), favoring membrane permeability but reducing aqueous solubility.

Heterocyclic Core Variations

Triazole-Based Analog : Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()

  • Structural Differences: Target Compound: Thieno[3,4-c]pyrazole core. Triazole Analog: 1,2,4-Triazole core with a carbamate group.
  • Impact on Properties: Electronic Effects: The thienopyrazole’s sulfur atom may enhance aromatic stability and π-stacking interactions compared to the triazole’s nitrogen-rich system. Hydrogen Bonding: The triazole’s NH groups (donors) and carbamate oxygen (acceptor) increase polarity, reducing logP (≈2.8) relative to the target compound .
Table 1: Comparative Analysis of Key Compounds
Compound Name Benzamide Substituents Heterocycle Key Substituents Predicted logP H-Bond Donors/Acceptors
Target Compound 3,5-Dimethyl Thieno[3,4-c]pyrazole 2-Phenyl 4.2 1 / 3
Methoxy Analog () 3-Methoxy Thieno[3,4-c]pyrazole 2-(3,5-Dimethylphenyl) 3.5 1 / 4
Triazole Carbamate () Ethyl Carbamate 1,2,4-Triazole Phenylacetyl 2.8 2 / 4
  • Crystallinity : The target compound’s methyl groups may hinder crystal packing compared to the methoxy analog, which could form stronger hydrogen bonds (e.g., C=O⋯H-N or OCH₃⋯H interactions) .
  • Synthetic Challenges: Thienopyrazole synthesis likely involves cyclization under acidic or thermal conditions, whereas triazole analogs () require copper-catalyzed azide-alkyne cycloaddition (CuAAC). Bulky substituents in the target compound may necessitate optimized reaction conditions .

Research Findings and Implications

  • Triazole derivatives often exhibit antimicrobial or anticancer activity due to metal-binding properties .
  • Crystallographic Analysis : Structural studies using SHELX software () could reveal differences in bond lengths and angles between analogs, particularly in the amide and heterocyclic regions .

Biological Activity

3,5-Dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thienopyrazole class, known for its diverse biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a benzamide moiety. Its structural formula can be represented as follows:

C19H20N3OS\text{C}_{19}\text{H}_{20}\text{N}_{3}\text{OS}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₀N₃OS
Molecular Weight335.45 g/mol
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. Specifically, this compound has been evaluated against various cancer cell lines.

Case Study Findings:

  • MCF7 Cell Line : The compound exhibited an IC₅₀ value of 12.50 µM, indicating moderate cytotoxicity against breast cancer cells.
  • A549 Cell Line : In another study, derivatives similar to this compound showed significant inhibition of A549 lung cancer cells with IC₅₀ values ranging from 26 µM to 42.30 µM depending on the specific derivative tested .

The anticancer activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Several studies have shown that related compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound has been noted to induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins.

Mutagenicity and Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. According to the Ames test results for related thienopyrazole derivatives, some compounds in this class have shown mutagenic potential in vitro. Therefore, further studies are required to evaluate the safety and long-term effects of this compound in vivo .

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